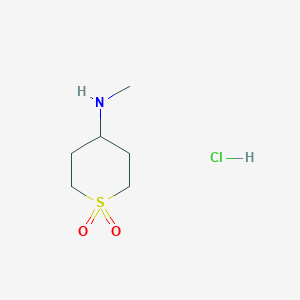
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a chemical compound that features a pyrazole ring substituted with an amino group and a cyanomethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or by direct amination of the pyrazole ring.
Attachment of the cyanomethylacetamide moiety: This step involves the reaction of the amino-substituted pyrazole with cyanomethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Similar structure but lacks the cyanomethylacetamide moiety.
2-(4-amino-1H-pyrazol-1-yl)acetohydrazide: Contains a hydrazide group instead of the cyanomethylacetamide moiety.
Uniqueness
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is unique due to the presence of both the pyrazole ring and the cyanomethylacetamide moiety, which can confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide involves the reaction of 4-amino-1H-pyrazole with cyanomethyl acetate followed by purification and isolation of the desired product.", "Starting Materials": [ "4-amino-1H-pyrazole", "Cyanomethyl acetate", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 4-amino-1H-pyrazole in a suitable solvent", "Add cyanomethyl acetate to the solution and stir at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry under vacuum", "Purify the product by recrystallization or chromatography", "Characterize the product by spectroscopic and analytical methods" ] } | |
Numéro CAS |
1152853-34-3 |
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-(4-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13) |
Clé InChI |
BPFNSCTVHROGMK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CC(=O)NCC#N)N |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



